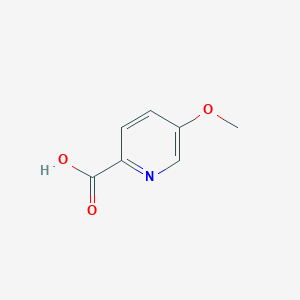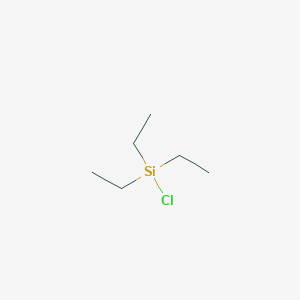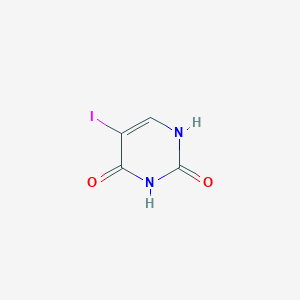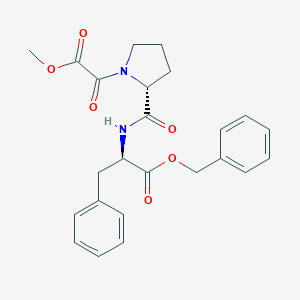
1-Chloroethyl chloroformate
Vue d'ensemble
Description
1-Chloroethyl chloroformate, also known as carbonochloridic acid, 1-chloroethyl ester, is an organic compound with the chemical formula C₃H₄Cl₂O₂. It is a colorless liquid that is used primarily as a reagent in organic synthesis. This compound is known for its role in the selective N-dealkylation of tertiary amines and the preparation of alkyl 1-chloroethyl carbonates .
Mécanisme D'action
Target of Action
The primary target of 1-Chloroethyl chloroformate is tertiary amines . Tertiary amines are organic compounds that contain nitrogen and have a significant role in many biological processes.
Mode of Action
This compound interacts with its targets by acting as a selective dealkylating agent . Dealkylation is a process where an alkyl group is removed from an organic molecule. In this case, this compound selectively removes alkyl groups from tertiary amines .
Result of Action
The action of this compound results in the N-dealkylation of tertiary amines . This process changes the structure of the amines, which can subsequently alter their function. It’s also used as a reactant in the preparation of alkyl 1-chloroethyl carbonates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , indicating that its stability and efficacy can be affected by humidity levels. Furthermore, it produces flammable gases on contact with water , suggesting that its handling and use require careful control of the environment to prevent hazardous situations.
Analyse Biochimique
Biochemical Properties
1-Chloroethyl chloroformate interacts with various biomolecules in its role as a dealkylating agent . It is used for N-demethylation reactions during the determination of multiple drugs of abuse in biological fluids . The nature of these interactions involves the cleavage of alkyl groups from tertiary amines, resulting in the formation of demethylated products .
Cellular Effects
Given its role in N-demethylation reactions, it can be inferred that it may influence cell function by altering the structure and function of certain proteins within the cell .
Molecular Mechanism
At the molecular level, this compound acts as a reagent in the selective N-dealkylation of tertiary amines . This involves the cleavage of alkyl groups from the amines, which can lead to changes in the structure and function of these molecules .
Méthodes De Préparation
1-Chloroethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with acetaldehyde in the presence of benzyltributylammonium chloride, followed by distillation to achieve a high yield of 96% . Another method involves the reaction of phosgene with anhydrous ethanol, which is then chlorinated to produce this compound .
In industrial settings, the production of this compound typically involves the direct reaction of chloroethanol with phosgene. This reaction is carried out under controlled temperatures to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
1-Chloroethyl chloroformate undergoes various chemical reactions, including:
N-Demethylation: It is used in the N-demethylation of tertiary amines, which is a crucial step in the synthesis of drug metabolites.
Substitution Reactions: It can react with alcohols to form alkyl 1-chloroethyl carbonates.
Deprotection Reactions: It is employed in the chemoselective desilylation of silyl-protected alcohols.
Common reagents used in these reactions include methanol, tertiary amines, and silyl-protected alcohols. The major products formed from these reactions are secondary amines, alkyl carbonates, and desilylated alcohols .
Applications De Recherche Scientifique
1-Chloroethyl chloroformate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Chloroethyl chloroformate is part of a broader class of compounds known as chloroformates. Similar compounds include:
Chloromethyl chloroformate: Used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl chloroformate: Employed in the preparation of carbamates and ureas.
2-Chloroethyl chloroformate: Utilized in the synthesis of protective groups and as a reagent in organic synthesis.
Compared to these compounds, this compound is unique in its high selectivity for N-dealkylation reactions and its efficiency in forming alkyl carbonates .
Propriétés
IUPAC Name |
1-chloroethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVNWQGBQYBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965132 | |
| Record name | 1-Chloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1-Chloroethyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
18.0 [mmHg] | |
| Record name | 1-Chloroethyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
50893-53-3 | |
| Record name | 1-Chloroethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50893-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















